molecular formula C12H17NO3S B2900720 tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate CAS No. 2172253-53-9

tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate

Cat. No. B2900720
CAS RN: 2172253-53-9
M. Wt: 255.33
InChI Key: KKWNWZPCLXQHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[3,2-c]pyran, which is a class of compounds with diverse pharmacological activities.

Scientific Research Applications

Tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammatory response.
Biochemical and Physiological Effects:
Studies have reported that this compound has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate in lab experiments include its potential as an anticancer and anti-inflammatory agent, its moderate yield in synthesis, and its ability to be recrystallized for improved purity. The limitations include the need for further studies to fully understand its mechanism of action and its potential toxicity in vivo.

Future Directions

For research on tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate include further studies on its mechanism of action, optimization of the synthesis method for improved yield and purity, and testing its efficacy in vivo. Additionally, it may be studied for its potential applications in other fields, such as materials science and agriculture.
Conclusion:
In conclusion, this compound is a heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as an anticancer and anti-inflammatory agent and its applications in other fields.

Synthesis Methods

The synthesis of tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves the reaction of thieno[3,2-c]pyran-4-ones with tert-butyl carbamate and sodium hydride in DMF. The reaction proceeds through the formation of an intermediate which is then cyclized to form the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.

properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-6-15-5-4-8(7)17-10(9)13/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNWZPCLXQHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1COCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.